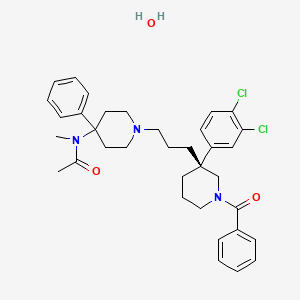
Osanetant (hydrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Osanetant (hydrate) is a neurokinin 3 receptor antagonist that was developed by Sanofi-Synthélabo. It was initially researched for the treatment of schizophrenia and other central nervous system disorders. Osanetant is known for its ability to block the effects of neurokinin B, a peptide involved in various physiological processes .
Preparation Methods
Several synthetic routes have been reported for the preparation of Osanetant (hydrate). Here are two representative examples:
Synthesis by Glaxo:
- The reaction between 2-(3,4-Dichlorophenyl)-5-(tetrahydropyran-2-yloxy)pentanenitrile and methyl acrylate gives 4-Cyano-4-(3,4-dichlorophenyl)-7-(oxan-2-yloxy)heptanoic acid.
- Treatment with acid yields 3-[3-(3,4-Dichlorophenyl)-2,6-dioxopiperidin-3-yl]propyl acetate.
- Reduction of the imide with borane dimethylsulfide affords the intermediate.
- The reaction of this intermediate with benzoyl chloride gives the final product .
Synthesis by Warner Lambert:
- The reaction of 1-Benzyl-4-phenyl-4-piperidinol with trimethylsilyl cyanide and subsequent Ritter reaction gives N-(1-Benzyl-4-phenylpiperidin-4-yl)formamide.
- The reduction of the formamide with lithium aluminium hydride gives 1-benzyl-N-methyl-4-phenylpiperidin-4-amine .
Chemical Reactions Analysis
Osanetant (hydrate) undergoes various chemical reactions, including:
Oxidation: Osanetant can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The reduction of intermediates during its synthesis, such as the reduction of imides with borane dimethylsulfide.
Substitution: Substitution reactions involving reagents like benzoyl chloride to form the final product.
Common reagents used in these reactions include borane dimethylsulfide, benzoyl chloride, and lithium aluminium hydride. The major products formed from these reactions are the intermediates and the final Osanetant compound .
Scientific Research Applications
Osanetant (hydrate) has been explored for various scientific research applications:
Chemistry: Used as a reference compound in studies involving neurokinin 3 receptor antagonists.
Biology: Investigated for its effects on neurokinin B and related physiological processes.
Medicine: Initially researched for the treatment of schizophrenia, depression, and visceral pain. .
Industry: Used in the development of new therapeutic agents targeting neurokinin receptors.
Mechanism of Action
The mechanism of action of Osanetant (hydrate) involves its antagonistic effects on neurokinin 3 receptors. By blocking these receptors, Osanetant inhibits the release of biogenic amines, including dopamine and serotonin. This action helps in modulating various physiological processes and has shown potential in treating conditions like schizophrenia and depression .
Comparison with Similar Compounds
Osanetant (hydrate) is unique among neurokinin 3 receptor antagonists due to its non-peptide structure. Similar compounds include:
Eplivanserin: Another neurokinin receptor antagonist researched for schizophrenia.
Aprepitant: A neurokinin 1 receptor antagonist used for preventing chemotherapy-induced nausea and vomiting.
Fosaprepitant: A prodrug of aprepitant with similar applications
Properties
Molecular Formula |
C35H43Cl2N3O3 |
|---|---|
Molecular Weight |
624.6 g/mol |
IUPAC Name |
N-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide;hydrate |
InChI |
InChI=1S/C35H41Cl2N3O2.H2O/c1-27(41)38(2)35(29-13-7-4-8-14-29)19-23-39(24-20-35)21-9-17-34(30-15-16-31(36)32(37)25-30)18-10-22-40(26-34)33(42)28-11-5-3-6-12-28;/h3-8,11-16,25H,9-10,17-24,26H2,1-2H3;1H2/t34-;/m0./s1 |
InChI Key |
TZLATIVNEFZPKP-GXUZKUJRSA-N |
Isomeric SMILES |
CC(=O)N(C)C1(CCN(CC1)CCC[C@@]2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5.O |
Canonical SMILES |
CC(=O)N(C)C1(CCN(CC1)CCCC2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















